(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid
Description
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is a hydantoin-derived compound characterized by a central imidazolidine ring substituted with two phenyl groups at the 4-position and an acetic acid side chain at the 1-position (Figure 1). This scaffold is structurally related to phenytoin, a well-known anticonvulsant, but differs in the substitution pattern and functional groups . Recent studies highlight its derivatives as promising anticancer agents, particularly against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines, with IC50 values comparable to docetaxel . Additionally, its prodrug form, fosphenytoin (a phosphate ester derivative), is clinically used for rapid intravenous delivery in epilepsy management .
Properties
IUPAC Name |
2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(21)11-19-15(22)17(18-16(19)23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,23)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTMZIFNQQCIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid typically involves the reaction of diphenylhydantoin with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the hydantoin attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and solvents like ethanol or water to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced imidazolidinone compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry
In organic chemistry, (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with distinct properties.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacteria and fungi. For example, specific derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines such as U937 and K562. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.
Medicine
The stability and bioactivity of this compound make it a candidate for therapeutic applications:
- Potential Therapeutic Agent : Its ability to interact with specific molecular targets suggests it could be developed into a drug for treating various diseases, including cancer and bacterial infections.
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its derivatives are being explored for their efficacy as active pharmaceutical ingredients (APIs) in drug formulations.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of new derivatives |
| Biology | Antimicrobial and anticancer properties | Induces apoptosis in U937 cells |
| Medicine | Potential therapeutic agent | Modulates signaling pathways for disease treatment |
| Industry | Production of pharmaceuticals | Used in formulations as active ingredients |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Effects
Research involving U937 cell lines demonstrated that treatment with this compound led to a marked increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed a significant increase in early apoptotic cells.
Mechanism of Action
The mechanism of action of (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazolidine Core
Methyl/Phenyl Substitutions
- However, this modification diminishes antiproliferative activity compared to the diphenyl analog, as evidenced by weaker EGFR/VEGFR2 inhibition .
- Fluorinated Derivatives : Compound 16 (5-fluoro-substituted) exhibits improved metabolic stability and cytotoxicity (IC50 = 8.2 µM against MDA-MB-231) due to the electron-withdrawing fluorine enhancing target binding .
Brominated Derivatives
Side Chain Modifications
Ester vs. Acid Forms
- Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate : The ethyl ester derivative serves as a prodrug, improving membrane permeability. Hydrolysis to the free acid in vivo restores activity, with synthesis yields exceeding 80% .
- Propanoic Acid Analogs: Substituting acetic acid with propanoic acid (e.g., 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid) elongates the side chain, altering pharmacokinetics but reducing anticonvulsant efficacy compared to parent compounds .
Phosphate Prodrugs
- Fosphenytoin (disodium phosphate salt): This water-soluble prodrug enables rapid intravenous administration, addressing phenytoin’s poor solubility. Clinical studies report 95% bioavailability and reduced injection site irritation .
Bivalent Ligands
Dimerization via ethylene glycol linkers (e.g., 7a) enhances anticonvulsant activity by cross-linking target receptors. 7a shows a 3-fold increase in potency over monovalent analogs in rodent seizure models, likely due to dual-site binding .
Metal Complexes
Organotin(IV) carboxylates incorporating propanoic acid derivatives exhibit distinct mechanisms, such as DNA cleavage via Sn–O interactions.
Key Data Tables
Table 1. Cytotoxic Activity of Selected Derivatives
| Compound | Substituent | IC50 (µM) HeLa | IC50 (µM) A549 | IC50 (µM) MDA-MB-231 |
|---|---|---|---|---|
| Parent acetic acid | None | 12.4 | 14.2 | 15.8 |
| 16 (5-Fluoro) | 5-F | 9.1 | 8.2 | 7.9 |
| 17 (5-Bromo) | 5-Br | 6.7 | 7.1 | 8.4 |
| Docetaxel (Reference) | - | 4.3 | 3.9 | 5.2 |
Table 2. Physicochemical Properties
| Compound | Solubility (mg/mL) | logP | Molecular Weight |
|---|---|---|---|
| Parent acetic acid | 0.32 | 2.8 | 324.3 |
| Fosphenytoin (salt) | 50.1 | -0.5 | 362.3 |
| Ethyl ester derivative | 1.8 | 3.5 | 352.4 |
Data from
Biological Activity
(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article examines its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 400.43 g/mol
- LogP : 3.355 (indicating moderate lipophilicity)
Synthesis Methods
The synthesis of this compound typically involves the reaction of diphenylhydantoin with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product. Common reagents include sodium hydroxide and solvents like ethanol or water to facilitate the reaction.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity. A study evaluated its effect on bacterial strains exhibiting multidrug resistance (MDR). The compound was tested for its ability to enhance the efficacy of nalidixic acid against Enterobacter aerogenes strains. Results indicated that certain derivatives could significantly decrease the minimum inhibitory concentration (MIC) of nalidixic acid in MDR strains, suggesting a potential role as a chemosensitizer .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. Mechanistic studies suggested that this inhibition might be due to the modulation of specific molecular targets involved in cell cycle regulation and apoptosis .
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the effect of this compound on antibiotic susceptibility.
- Methodology : Tested against two strains of Enterobacter aerogenes.
- Results : The compound showed a four-fold decrease in MIC for nalidixic acid in MDR strain CM-64 at a concentration of 62.5 µM.
-
Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : Various concentrations were applied to breast and lung cancer cell lines.
- Results : Significant dose-dependent inhibition of cell viability was observed, with IC values indicating potent activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. This interaction can modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis or growth inhibition .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)acetate | Structure | Moderate antimicrobial |
| 5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Structure | Weak anticancer activity |
| 2-(2,5-dioxoimidazolidin-4-yl)acetic acid | Structure | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can react with aldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) at reflux for 4–18 hours . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent selection (DMSO or ethanol). Post-synthesis purification involves recrystallization using water-ethanol mixtures, achieving ~65% yield .
- Data Contradictions : Some protocols report lower yields (55%) when bulky substituents are introduced, likely due to steric hindrance during cyclization .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound derivatives?
- Methodology :
- ¹H NMR : Key signals include δ 8.06 ppm (amide NH), 7.25–7.68 ppm (aromatic protons from diphenyl groups), and 3.96 ppm (CH₂ group adjacent to the imidazolidinone ring) .
- IR : Peaks at 1,721 cm⁻¹ (C=O stretch of acetic acid moiety) and 1,672 cm⁻¹ (amide NH bending) confirm functional groups .
- Critical Analysis : Discrepancies in NH stretching frequencies (e.g., 3,254 cm⁻¹ vs. 3,200 cm⁻¹ in other studies) may arise from hydrogen bonding differences in solid vs. solution states .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they impact experimental design?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies show degradation under prolonged exposure to light or acidic conditions (pH < 4) .
- Experimental Design : For biological assays, use DMSO stock solutions (≤10% v/v) to avoid solvent interference. Stability during storage requires inert atmospheres (N₂) and −20°C conditions .
Advanced Research Questions
Q. What structural modifications enhance the biological activity of this compound derivatives, particularly in anticancer or neurological applications?
- SAR Insights :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., Cl at the phenyl ring) show improved cytotoxicity (IC₅₀ = 8–12 µM) against breast cancer cell lines compared to unsubstituted analogs (IC₅₀ > 50 µM) .
- Neurological Applications : Phosphorylated derivatives (e.g., disodium phosphate salts) enhance water solubility and blood-brain barrier penetration, making them viable prodrug candidates for epilepsy treatment .
Q. How do researchers resolve contradictions in reported biological activities across studies?
- Case Study : While some studies report strong inhibitory activity against kinases (e.g., EGFR), others note weak effects. These discrepancies may arise from:
- Assay Conditions : Variations in ATP concentrations (1–10 mM) in kinase assays .
- Cellular Context : Differential expression of efflux pumps (e.g., P-gp) in cell lines affecting intracellular drug accumulation .
Q. What advanced analytical methods validate purity and quantify trace impurities in this compound?
- Methodology :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation of impurities (e.g., unreacted hydrazides) .
- Elemental Analysis : Deviations >0.3% from calculated C/H/N/O values indicate incomplete purification .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
